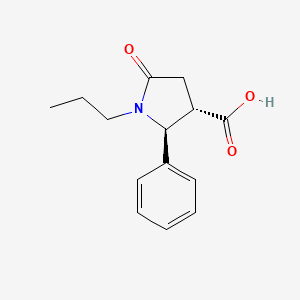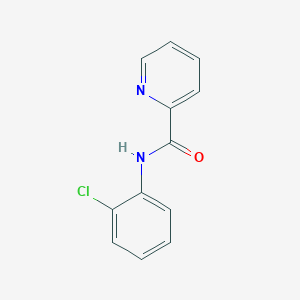
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide, also known as NBDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to selectively label proteins and peptides.
Wirkmechanismus
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide works by selectively labeling proteins and peptides through covalent modification of cysteine residues. The compound contains a sulfonamide group that reacts with cysteine residues in proteins, resulting in the formation of a stable adduct. This adduct can be detected using fluorescence spectroscopy, which allows for the detection and quantification of proteins in biological samples.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects. It does not affect the structure or function of proteins and peptides, and it has been shown to be non-toxic to cells. However, it is important to note that the use of this compound in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide in lab experiments has several advantages. It is a highly sensitive and selective fluorescent probe that allows for the detection and quantification of proteins in biological samples. It is also easy to use and can be incorporated into existing experimental protocols without significant modifications.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the compound can only label proteins that contain cysteine residues. This limits its use in the study of proteins and peptides that do not contain cysteine residues. Additionally, the use of this compound requires the use of fluorescence spectroscopy, which can be expensive and time-consuming.
Zukünftige Richtungen
For the use of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide include the development of new labeling strategies and the use of this compound in the study of protein-protein interactions and enzyme kinetics in vivo.
Synthesemethoden
The synthesis of N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide involves the reaction of 5-nitrobenzenesulfonyl chloride with N,N-dimethyl-2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with acrylonitrile to obtain this compound. This synthesis method has been widely used in the preparation of this compound, and it has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide is widely used in scientific research, especially in the field of biochemistry and pharmacology. It is used as a fluorescent probe to selectively label proteins and peptides. This compound has been found to be useful in the detection and quantification of proteins in biological samples. This compound has also been used in the study of protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N,2-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-9-4-5-10(14(15)16)8-11(9)19(17,18)13(2)7-3-6-12/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMZTIMCSIPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

